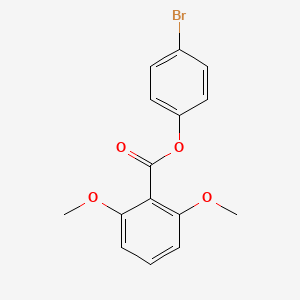
4-bromophenyl 2,6-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromophenyl 2,6-dimethoxybenzoate, also known as BDMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicinal chemistry. BDMP belongs to the class of benzodioxole derivatives, which have been found to exhibit a wide range of biological activities.
科学研究应用
4-bromophenyl 2,6-dimethoxybenzoate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has shown promising anti-bacterial activity against a range of bacterial strains, including MRSA.
作用机制
The exact mechanism of action of 4-bromophenyl 2,6-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 4-bromophenyl 2,6-dimethoxybenzoate has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to bind to the estrogen receptor and inhibit its activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
4-bromophenyl 2,6-dimethoxybenzoate has been found to have a range of biochemical and physiological effects in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has been found to inhibit the growth of bacterial strains such as MRSA, which could make it a valuable tool in the fight against antibiotic-resistant bacteria.
实验室实验的优点和局限性
One of the advantages of using 4-bromophenyl 2,6-dimethoxybenzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has been found to exhibit a range of biological activities, which makes it a valuable tool for studying various disease processes. However, one limitation of using 4-bromophenyl 2,6-dimethoxybenzoate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 4-bromophenyl 2,6-dimethoxybenzoate. One potential area of research is the development of 4-bromophenyl 2,6-dimethoxybenzoate-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential area of research is the development of 4-bromophenyl 2,6-dimethoxybenzoate-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-bromophenyl 2,6-dimethoxybenzoate and to identify potential side effects of the compound.
合成方法
4-bromophenyl 2,6-dimethoxybenzoate can be synthesized through a multistep process that involves the reaction of 4-bromophenol with 2,6-dimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain 4-bromophenyl 2,6-dimethoxybenzoate in its pure form. The overall yield of this synthesis method is around 50%.
属性
IUPAC Name |
(4-bromophenyl) 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-18-12-4-3-5-13(19-2)14(12)15(17)20-11-8-6-10(16)7-9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKUVZIEBAILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl) 2,6-dimethoxybenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)
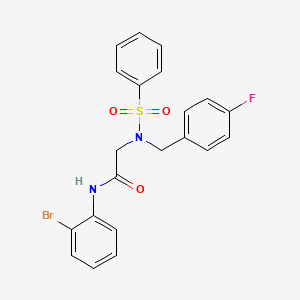
![ethyl 5-amino-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5761659.png)
![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
![7-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5761665.png)
![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)
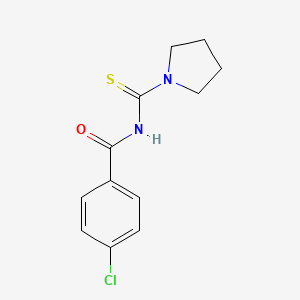

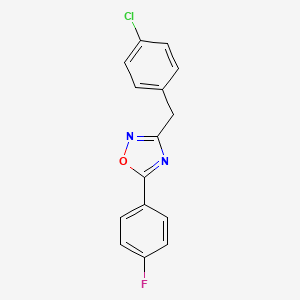

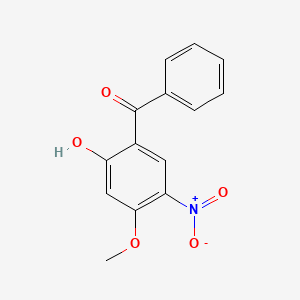
![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)